molecular formula C10H13N3S B13068038 5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13068038
M. Wt: 207.30 g/mol
InChI Key: MCVKXBITWZXPED-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,2-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and imidazo[1,2-a]pyrimidine moieties endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene-2-carbaldehyde with 2-aminopyrimidine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to the combination of the thiophene and imidazo[1,2-a]pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-thiophen-2-yl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C10H13N3S/c1-2-9(14-7-1)8-3-4-11-10-12-5-6-13(8)10/h1-2,7-8H,3-6H2,(H,11,12)

InChI Key

MCVKXBITWZXPED-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1C3=CC=CS3

Origin of Product

United States

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